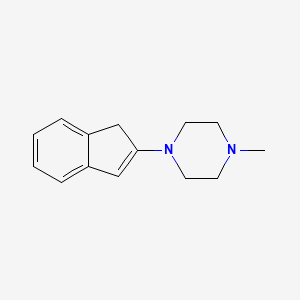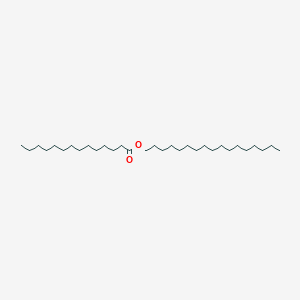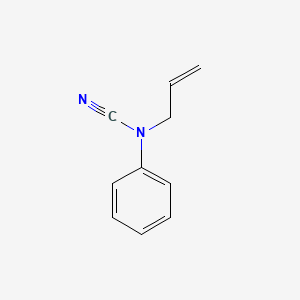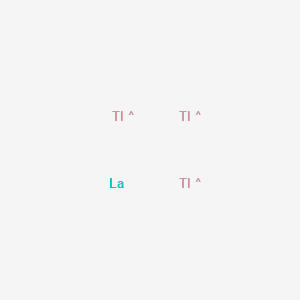
1,1,2,2-Tetramethylazetidin-1-ium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,2,2-Tetramethylazetidin-1-ium iodide is a quaternary ammonium compound with the molecular formula C₇H₁₆IN. It is known for its unique structure, which includes a four-membered azetidine ring substituted with four methyl groups and an iodide counterion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,2-Tetramethylazetidin-1-ium iodide typically involves the quaternization of 1,1,2,2-tetramethylazetidine with an iodinating agent. One common method is the reaction of 1,1,2,2-tetramethylazetidine with methyl iodide under reflux conditions. The reaction proceeds as follows:
C7H15N+CH3I→C7H16IN
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
1,1,2,2-Tetramethylazetidin-1-ium iodide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the iodide ion.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents are required.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium iodide (KI).
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride (NaBH₄) may be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with NaOH can yield 1,1,2,2-tetramethylazetidine and sodium iodide .
Wissenschaftliche Forschungsanwendungen
1,1,2,2-Tetramethylazetidin-1-ium iodide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound’s unique structure makes it a subject of study in biological systems, particularly in understanding its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial agent.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Wirkmechanismus
The mechanism by which 1,1,2,2-Tetramethylazetidin-1-ium iodide exerts its effects involves its interaction with molecular targets through ionic and covalent bonding. The iodide ion can participate in redox reactions, while the azetidine ring can interact with various substrates. These interactions can affect molecular pathways and lead to specific biological or chemical outcomes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetramethylammonium iodide: Similar in structure but lacks the azetidine ring.
1,1,2,3-Tetramethyl-1H-benz[e]indolium iodide: Contains a benz[e]indole structure instead of an azetidine ring.
Uniqueness
1,1,2,2-Tetramethylazetidin-1-ium iodide is unique due to its four-membered azetidine ring, which imparts distinct chemical properties and reactivity compared to other quaternary ammonium compounds. This structural feature makes it valuable in specific applications where ring strain and reactivity are advantageous .
Eigenschaften
CAS-Nummer |
17945-53-8 |
|---|---|
Molekularformel |
C7H16IN |
Molekulargewicht |
241.11 g/mol |
IUPAC-Name |
1,1,2,2-tetramethylazetidin-1-ium;iodide |
InChI |
InChI=1S/C7H16N.HI/c1-7(2)5-6-8(7,3)4;/h5-6H2,1-4H3;1H/q+1;/p-1 |
InChI-Schlüssel |
NPFABDXLGZWPFE-UHFFFAOYSA-M |
Kanonische SMILES |
CC1(CC[N+]1(C)C)C.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


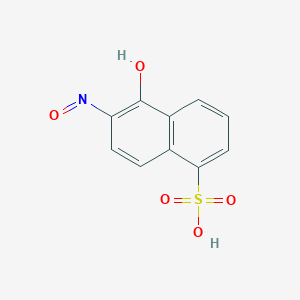
![Bicyclo[4.1.0]hepta-1,3,5-trien-7-one](/img/structure/B14701041.png)
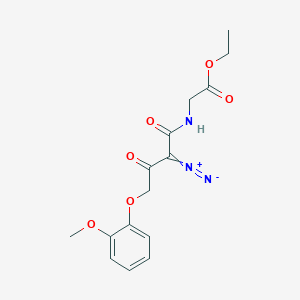

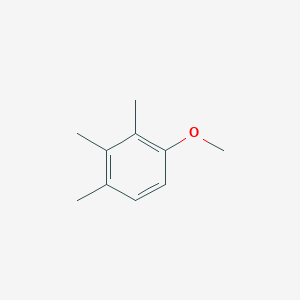
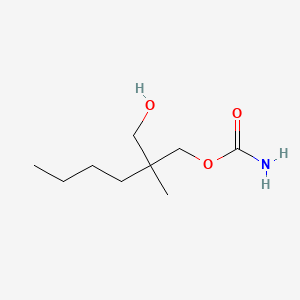

![[2-(hydroxymethyl)-2-methylpentyl] N-butan-2-ylcarbamate](/img/structure/B14701082.png)


